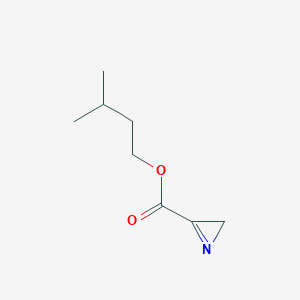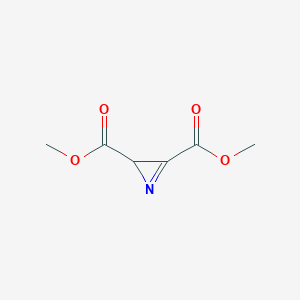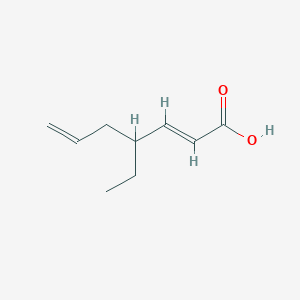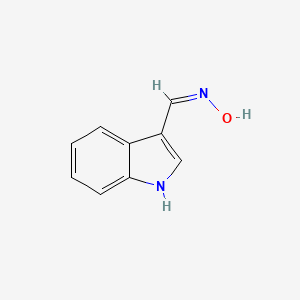
Isopentyl 2H-azirine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopentyl 2H-azirine-3-carboxylate: is a compound belonging to the class of 2H-azirines, which are the smallest unsaturated nitrogen heterocycles. These compounds are characterized by a three-membered ring containing a nitrogen atom and an electrophilic carbon-nitrogen double bond. The unique structure of 2H-azirines makes them highly reactive and valuable in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Neber Approach: This classical method involves the rearrangement of oximes to form 2H-azirines.
Decomposition of Vinyl Azides: This method involves the thermal or photochemical decomposition of vinyl azides to yield 2H-azirines.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to 2H-azirines through ring contraction reactions, often facilitated by acidic or basic conditions.
Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can undergo oxidative cyclization to form 2H-azirines.
Radical Addition/Cyclization of Alkynes: Alkynes can be converted to 2H-azirines through radical addition and cyclization reactions, typically using radical initiators like azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production methods for 2H-azirines, including isopentyl 2H-azirine-3-carboxylate, often involve scalable versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Addition: Isopentyl 2H-azirine-3-carboxylate undergoes nucleophilic addition reactions due to the electrophilic nature of the carbon-nitrogen double bond.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form larger ring systems.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic additions and cycloadditions.
Common Reagents and Conditions:
Nucleophilic Addition: Thiols, primary and secondary amines, and alcohols under mild to moderate conditions.
Cycloaddition: Furans and other dienes under thermal or catalytic conditions.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired transformation.
Major Products:
Aziridines: Formed from nucleophilic addition reactions.
Cycloadducts: Formed from cycloaddition reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reaction.
Scientific Research Applications
Chemistry: Isopentyl 2H-azirine-3-carboxylate is used as a building block in the synthesis of various heterocyclic compounds, including pyrroles, oxazoles, and pyridines .
Biology and Medicine: It is being investigated for its antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for creating complex molecular architectures .
Mechanism of Action
The mechanism of action of isopentyl 2H-azirine-3-carboxylate involves the electrophilic nature of the carbon-nitrogen double bond, which readily undergoes nucleophilic addition reactions. The compound can also participate in cycloaddition reactions, leading to the formation of larger ring systems. These reactions are facilitated by the ring strain and the presence of the electrophilic carbon-nitrogen double bond .
Comparison with Similar Compounds
- Methyl 2H-azirine-3-carboxylate
- Ethyl 2H-azirine-3-carboxylate
- Propyl 2H-azirine-3-carboxylate
Comparison: Isopentyl 2H-azirine-3-carboxylate is unique due to its isopentyl group, which can influence its reactivity and solubility compared to other 2H-azirine-3-carboxylates. The isopentyl group can provide steric hindrance, affecting the compound’s behavior in various chemical reactions .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-methylbutyl 2H-azirine-3-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-6(2)3-4-11-8(10)7-5-9-7/h6H,3-5H2,1-2H3 |
InChI Key |
QXVSPRAFSKKBIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919795.png)
![Cyclobuta[B]quinoxaline](/img/structure/B11919798.png)

![1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11919807.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11919816.png)
![1,5,6,7-Tetrahydroimidazo[4,5-f]indole](/img/structure/B11919826.png)

![(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11919832.png)
![(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid](/img/structure/B11919851.png)





